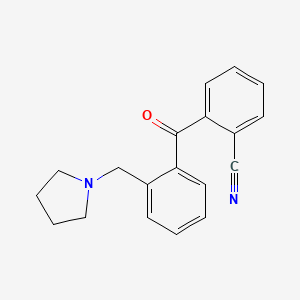

2-Cyano-2'-pyrrolidinomethyl benzophenone

Description

2-Cyano-2'-pyrrolidinomethyl benzophenone is a benzophenone derivative featuring a cyano (-CN) group at the 2-position and a pyrrolidinomethyl (-CH₂-pyrrolidine) substituent at the 2'-position of the benzophenone scaffold. Benzophenones are aromatic ketones with broad applications in photochemistry, polymer science, and pharmaceuticals due to their UV-absorption properties and reactivity .

Properties

IUPAC Name |

2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-13-15-7-1-3-9-17(15)19(22)18-10-4-2-8-16(18)14-21-11-5-6-12-21/h1-4,7-10H,5-6,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBBLFJXOWXCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643636 | |

| Record name | 2-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-20-4 | |

| Record name | 2-[2-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2’-pyrrolidinomethyl benzophenone typically involves the following steps:

Formation of Benzophenone Derivative: The starting material, benzophenone, undergoes a nucleophilic substitution reaction with a suitable cyano-containing reagent, such as cyanogen bromide, to introduce the cyano group.

Introduction of Pyrrolidinomethyl Group: The intermediate product is then reacted with pyrrolidine in the presence of a base, such as sodium hydride, to form the final compound.

Industrial Production Methods: On an industrial scale, the synthesis of 2-Cyano-2’-pyrrolidinomethyl benzophenone may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyrrolidinomethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Oxidized benzophenone derivatives.

Reduction: Amino-substituted benzophenone derivatives.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2-Cyano-2'-pyrrolidinomethyl benzophenone is primarily recognized for its utility in the pharmaceutical industry, particularly as an intermediate in the synthesis of various therapeutic agents.

HPAPI Production

The compound is utilized in the production of high-potency active pharmaceutical ingredients (HPAPIs). It is noted for its low occupational exposure limit (OEL) of less than 1 μg/m³, making it suitable for use in cleanroom environments ranging from Class 100 to Class 100,000. Its properties allow for special types of reactions that adhere to current Good Manufacturing Practices (cGMP), which are essential for ensuring the safety and efficacy of pharmaceutical products.

Neurodegenerative Disorders

Research indicates that derivatives of this compound may have potential applications in treating neurodegenerative disorders. Studies have explored its effectiveness as part of pharmaceutical compositions aimed at neurotoxic injuries, suggesting that it could play a role in developing treatments for conditions like Alzheimer's and Parkinson's disease .

Photoinitiators in Polymer Chemistry

Another significant application of this compound is as a photoinitiator in polymerization processes. Photoinitiators are compounds that absorb light and initiate chemical reactions, particularly useful in the curing of resins and coatings.

Advantages

The use of this compound as a photoinitiator provides several advantages:

- Efficiency : It allows for faster curing times compared to traditional methods.

- Versatility : Applicable across various formulations including inks and coatings.

- Control : Offers better control over the polymerization process, leading to improved product quality.

Case Studies

Several studies have documented the effectiveness and utility of this compound:

Mechanism of Action

The mechanism by which 2-Cyano-2’-pyrrolidinomethyl benzophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the pyrrolidinomethyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Benzophenone and Its Photo-Initiator Derivatives

Benzophenone (BP) is a foundational compound in photochemistry, generating radicals upon UV illumination for crosslinking polymers . Compared to BP, 2-cyano-2'-pyrrolidinomethyl benzophenone exhibits structural modifications that likely alter its photophysical properties:

- Activation Wavelength: BP activates at λ > 300 nm due to its π→π* transition. The electron-withdrawing cyano group in the derivative may red-shift absorption, enabling activation at longer wavelengths, similar to other substituted benzophenones .

- Radical Stability: The pyrrolidinomethyl group could stabilize radicals via hydrogen bonding or steric effects, enhancing crosslinking efficiency in polymer systems.

Table 1: Comparison of Benzophenone Derivatives

Xanthones: Cyclized Benzophenone Derivatives

Xanthones are dibenzo-γ-pyrone compounds derived from benzophenone cyclization, known for antiplasmodial activity against Plasmodium strains . Unlike xanthones, this compound retains an open-chain structure, which may limit its direct biological activity but enhance synthetic versatility. Key distinctions include:

- Bioactivity: Xanthones exhibit IC₅₀ values < 10 μM against malaria parasites due to planar aromatic systems, whereas the derivative’s cyano and pyrrolidine groups could modulate target specificity or solubility.

- Synthetic Accessibility : Xanthones require cyclization steps, while the derivative can be synthesized via straightforward substitution reactions, as seen in related chromene-carbonitrile systems .

Table 2: Structural and Functional Comparison with Xanthones

| Compound | Core Structure | Key Functional Groups | Bioactivity (IC₅₀) |

|---|---|---|---|

| Xanthones | Dibenzo-γ-pyrone | Hydroxyl, methoxy | < 10 μM |

| 2-Cyano-2'-pyrrolidinomethyl BP | Benzophenone | -CN, -CH₂-pyrrolidine | Not reported |

Chlorophenyl Chromene-Carbonitrile Derivatives

Chromene derivatives, such as 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, share cyano groups and aromatic chlorination patterns with the target compound . Differences include:

- Reactivity: The derivative’s pyrrolidinomethyl group may facilitate nucleophilic reactions or salt formation, unlike chromenes’ amine functionalities.

Triazine-Based Pesticides with Cyano Groups

Triazine pesticides like cyanazine (2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile) incorporate cyano groups for herbicidal activity . While both compounds feature -CN, their cores differ significantly:

- Stability: The benzophenone scaffold may confer UV stability, advantageous for outdoor applications.

Biological Activity

2-Cyano-2'-pyrrolidinomethyl benzophenone (CPB) is a compound belonging to the class of benzophenones, which are known for their diverse biological activities. This article explores the biological activity of CPB, focusing on its mechanisms of action, potential therapeutic applications, and associated toxicological profiles.

Chemical Structure and Properties

CPB's structure incorporates a cyano group and a pyrrolidinomethyl moiety attached to a benzophenone framework. This unique configuration contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

- Photochemical Properties : CPB exhibits significant photochemical activity, which can lead to the generation of reactive oxygen species (ROS) upon UV irradiation. This property is crucial for its application in photodynamic therapy (PDT) where ROS can induce apoptosis in cancer cells .

- Antimicrobial Activity : Recent studies have shown that CPB possesses antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes has been noted, suggesting its potential as an antimicrobial agent in clinical settings .

- Cytotoxic Effects : In vitro studies have demonstrated that CPB can induce cytotoxicity in several cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways, leading to cell death. Research indicates that CPB may inhibit key signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway .

Case Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines revealed that treatment with CPB resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations. Flow cytometry analysis confirmed that CPB induced apoptosis through both intrinsic and extrinsic pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, CPB was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a novel antimicrobial agent .

Toxicological Profile

While the therapeutic potential of CPB is promising, it is essential to consider its toxicological aspects:

- Endocrine Disruption : Similar compounds in the benzophenone class have been linked to endocrine disruption. Studies indicate that exposure to these compounds may alter hormone levels and disrupt normal endocrine function .

- Carcinogenic Potential : Long-term exposure studies suggest that certain benzophenones can induce carcinogenic effects in animal models, raising concerns about their safety for prolonged human use .

Data Summary Table

| Property | Finding |

|---|---|

| Photochemical Activity | Generates ROS under UV light |

| Antimicrobial Efficacy | Effective against S. aureus and E. coli |

| Cytotoxicity (IC50) | ~25 µM in breast cancer cells |

| Endocrine Disruption Risk | Potential based on structural analogs |

| Carcinogenicity | Evidence from animal studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.